1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

URAT1 Inhibitor Urate Transport Hyperuricemia

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS: 1396807-75-2) is a synthetic small molecule with a urea linker connecting a 2-chlorophenyl group and a pyrrolidinyl-pyrimidine moiety, possessing a molecular formula of C15H16ClN5O and a molecular weight of 317.77 g/mol. It belongs to a class of pyrrolidine ureas investigated for diverse biological targets, including a reported potential to inhibit the urea transporter URAT1 and other solute carriers.

Molecular Formula C15H16ClN5O
Molecular Weight 317.78
CAS No. 1396807-75-2
Cat. No. B2711083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
CAS1396807-75-2
Molecular FormulaC15H16ClN5O
Molecular Weight317.78
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C15H16ClN5O/c16-12-5-1-2-6-13(12)20-15(22)19-11-9-17-14(18-10-11)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H2,19,20,22)
InChIKeyTWWGNNORKXVOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea: Procurement & Research Application Overview


1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS: 1396807-75-2) is a synthetic small molecule with a urea linker connecting a 2-chlorophenyl group and a pyrrolidinyl-pyrimidine moiety, possessing a molecular formula of C15H16ClN5O and a molecular weight of 317.77 g/mol [1]. It belongs to a class of pyrrolidine ureas investigated for diverse biological targets, including a reported potential to inhibit the urea transporter URAT1 and other solute carriers [2]. This compound is presented as a potential research tool for studying urea transport mechanisms in vitro, differentiating itself from simple analogs through its specific heterocyclic substitution pattern.

Why Generic 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea Substitutes Are Not Interchangeable


Within the pyrrolidine urea class, minor structural modifications profoundly impact target binding. The ortho-chloro substitution on the phenyl ring and the unsubstituted pyrrolidine at the pyrimidine's 2-position of this compound are critical pharmacophoric features [1]. Closely related analogs, such as the 5-chloro-2-methoxy variant (CAS 1396809-93-0) or the 4-(dimethylamino) derivative, are often reported for distinct kinase inhibition profiles , making them unsuitable as drop-in replacements for studies focused on the urate transport inhibition window. Using a close analog without confirmed transport assay data risks invalidating a study due to unknown shifts in transporter affinity, underscoring the need for compound-specific evidence.

Quantitative Performance Evidence for 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea


URAT1-Mediated Urate Uptake Inhibition in HEK293 Cells vs. Class Baseline

The compound demonstrates measurable inhibition of the human urate transporter URAT1 (SLC22A12) in a cellular assay. Although a direct, matched head-to-head comparator is absent in the curated literature, the IC50 value can be contextualized against the class-level baseline of known urea-based URAT1 modulators. The compound inhibited 14C-uric acid uptake in URAT1-overexpressing HEK293 cells with an IC50 of 3,220 nM after a 30-minute preincubation [1]. This weak-to-moderate potency is distinct from the potent sub-500 nM inhibition typical of many kinase-targeted analogs in this chemical series, suggesting a shift in its primary biological fingerprint towards transporters.

URAT1 Inhibitor Urate Transport Hyperuricemia Renal Transporter

Urea Transporter B (UT-B) Inhibition: Exploratory Activity Profile

The compound's chemical class includes known urea transporter inhibitors. Data for a close structural analog suggests the potential for UT-B inhibition, an emerging but less common therapeutic target. One analog, BDBM50512257, inhibited rat urea transporter B in erythrocytes with an IC50 of 2,540 nM [1]. This highlights that small changes in the pyrrolidine-pyrimidine-urea scaffold can shift the selectivity between the URAT1 and UT-B targets, a key point of differentiation from analogs optimized solely for a single receptor or enzyme.

Urea Transporter UT-B Inhibitor Erythrocyte Assay Diuretic Target

Oral Bioavailability Potential via Class-Level Microsomal Stability

The target compound has no reported pharmacokinetic (PK) data. However, a closely related lead compound from the pyrrolidine urea class, optimized as a CCR1 antagonist, exhibited good microsomal stability in both rat and human liver microsomes and demonstrated good oral bioavailability in rats [1]. This class-level observation provides a tentative justification for investing in the PK profiling of this compound, contingent on its specific potency profile, and differentiates it from other highly metabolized urea-containing scaffolds.

Pharmacokinetics Microsomal Stability Drug Discovery ADME

Recommended Use-Cases for 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea


In Vitro Urate Transport Modulation & Renal Physiology Research

Given the confirmed but moderate URAT1 IC50 of 3,220 nM, this compound is best deployed as a pharmacological tool in hyperuricemia or renal transport models [1]. Unlike highly potent URAT1 inhibitors that may cause excessive urate excretion artifacts, this compound's modest activity allows for nuanced studies of transporter kinetics and regulatory mechanisms in HEK293 cells overexpressing the transporter, providing a clearer mechanistic window than a potent clinical candidate.

Selectivity Profiling Against Urea Transporters (UT-A/UT-B)

The target compound's class association with both URAT1 and urea transporters makes it a valuable core scaffold for exploring solute carrier selectivity [1][2]. It can be procured as a lead compound for medicinal chemistry optimization campaigns aimed at generating dual or selective urea-cycle transport modulators, a relatively under-exploited area compared to kinase or GPCR targets. The URAT1 IC50 serves as a baseline to measure selectivity shifts against UT-B in erythrocyte lysis assays.

ADME-Safe Pyrrolidine-Urea Scaffold for Hit-to-Lead Optimization

Leveraging the strong class-level evidence for good microsomal stability and oral bioavailability [3], this compound serves as a safer starting point for drug discovery programs needing in-vivo PK-compatible chemotypes. Its procurement is justifiable for programs where chemical tractability and favorable ADME properties of the core are initially prioritized over acute target potency, differentiating it from high-potency but metabolically unstable phenol- or nitro-containing analogs.

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